molecular formula C12H13FO3SSi B11943002 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride

Cat. No.: B11943002
M. Wt: 284.38 g/mol
InChI Key: BNAJFRWCCJTINY-UHFFFAOYSA-N
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Description

4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is a trifunctional building block used in chemical probe synthesis. This compound contains an aryl sulfonyl fluoride group, an alkyne tag, and an aldehyde synthetic handle. It is known for its application in SuFEx-enabled, context-specific covalent modification of biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride typically involves the introduction of the formyl, trimethylsilyl ethynyl, and sulfonyl fluoride groups onto a benzene ring. The specific reaction conditions and reagents used can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. Optimization for yield, purity, and cost-effectiveness would be key considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:

Mechanism of Action

The mechanism of action of 4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride involves its ability to form covalent bonds with biological targets. The sulfonyl fluoride group reacts with nucleophilic residues in proteins, while the alkyne tag allows for further modification through click chemistry. The formyl group can also participate in various biochemical reactions, enabling the compound to act as a versatile tool in chemical biology .

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
  • 4-(Bromomethyl)-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
  • 3-(Chlorosulfonyl)benzoic acid
  • 4-(2-(Hex-5-ynamido)ethyl)benzenesulfonyl fluoride
  • 3,5-Bis(fluorosulfonyl)benzoic acid

Uniqueness

4-Formyl-2-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride is unique due to its trifunctional nature, combining an aryl sulfonyl fluoride group, an alkyne tag, and an aldehyde handle. This combination allows for a wide range of chemical modifications and applications, making it a valuable tool in chemical biology and related fields .

Properties

Molecular Formula

C12H13FO3SSi

Molecular Weight

284.38 g/mol

IUPAC Name

4-formyl-2-(2-trimethylsilylethynyl)benzenesulfonyl fluoride

InChI

InChI=1S/C12H13FO3SSi/c1-18(2,3)7-6-11-8-10(9-14)4-5-12(11)17(13,15)16/h4-5,8-9H,1-3H3

InChI Key

BNAJFRWCCJTINY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)C=O)S(=O)(=O)F

Origin of Product

United States

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